![molecular formula C15H17NO4S B2544822 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1396805-99-4](/img/structure/B2544822.png)
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide, also known as HMMPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMMPC is a chromene derivative that is synthesized through a multi-step process involving the reaction of various chemical reagents.
Scientific Research Applications
Synthesis and Application in Molecular Probes
A study by Singh et al. (2008) introduced a novel DNA-binding, coumarin-based, fluorescent hydroxyl radical (•OH) indicator. This compound, synthesized for detecting •OH produced by radiation in aqueous solutions, showcases the potential of chromene derivatives in developing molecular probes for biological applications (Singh et al., 2008).
Development of Heterogeneous Acid Catalysts
Research by Jadhav et al. (2018) explored a metal-free C–C/C–O bond formation process for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide. This process utilized polystyrene-supported p-toluenesulfonic acid as a catalyst, demonstrating the compound's utility in organic synthesis and the potential for creating eco-friendly production methods (Jadhav et al., 2018).
Antimicrobial Activity
Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and tested their antimicrobial activities. This study highlights the therapeutic potential of chromene derivatives in developing new antimicrobial agents (Ukhov et al., 2021).
Synthesis of Functionalized Derivatives for Biological Activities
Chitreddy and Shanmugam (2017) developed a novel 4H-chromene-3-carboxamide derivative using a multicomponent reaction that exhibited promising antibacterial activity. This work underscores the versatility of chromene derivatives in synthesizing biologically active compounds (Chitreddy & Shanmugam, 2017).
Polymer Synthesis
Nechifor (2009) focused on synthesizing novel heteroaromatic polyamides containing photosensitive coumarin groups. This research demonstrates the application of chromene derivatives in creating materials with specific properties, such as photosensitivity and thermal stability (Nechifor, 2009).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-15(19,9-21-2)8-16-13(17)11-7-10-5-3-4-6-12(10)20-14(11)18/h3-7,19H,8-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZBKKRFLTYFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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